molecular formula C57H92O25 B15139949 Fulvotomentoside B

Fulvotomentoside B

Cat. No.: B15139949
M. Wt: 1177.3 g/mol
InChI Key: BTUYGUFIIUIODG-IUEFZHLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Fulvotomentoside B can be isolated from natural sources such as Lonicera fulvotomentosa. The isolation process typically involves extraction and purification techniques.

Chemical Reactions Analysis

Fulvotomentoside B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of Fulvotomentoside B involves its interaction with molecular targets and pathways that regulate liver function and inflammation. It significantly reduces serum glutamate pyruvate transaminase and triacylglycerol levels, thereby alleviating liver damage caused by toxins .

Comparison with Similar Compounds

Fulvotomentoside B is similar to other saponins such as Fulvotomentoside A, Sapindoside B, and Hederagenin-3-O-glucopyranosyl esters. These compounds share similar triterpenoid saponin structures but differ in their specific substituents and biological activities .

Properties

Molecular Formula

C57H92O25

Molecular Weight

1177.3 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C57H92O25/c1-24-34(62)44(80-47-41(69)36(64)28(60)20-74-47)43(71)49(77-24)81-45-37(65)29(61)21-75-50(45)79-33-11-12-53(4)31(54(33,5)23-58)10-13-56(7)32(53)9-8-25-26-18-52(2,3)14-16-57(26,17-15-55(25,56)6)51(72)82-48-42(70)39(67)38(66)30(78-48)22-76-46-40(68)35(63)27(59)19-73-46/h8,24,26-50,58-71H,9-23H2,1-7H3/t24-,26-,27+,28+,29-,30+,31+,32+,33-,34-,35-,36-,37-,38+,39-,40+,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,53-,54-,55+,56+,57-/m0/s1

InChI Key

BTUYGUFIIUIODG-IUEFZHLPSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O)O)C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(CO1)O)O)O)O

Origin of Product

United States

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